molecular formula C5H6ClN3O2 B3046585 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole CAS No. 1260659-05-9

5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B3046585
CAS No.: 1260659-05-9
M. Wt: 175.57
InChI Key: IDYXZITVWNNMHX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole backbone substituted with a methyl group at position 1, a nitro group at position 3, and a chloromethyl group at position 4. Its molecular formula is C₅H₆ClN₃O₂, with a molecular weight of 175.57 g/mol. The nitro group at position 3 is strongly electron-withdrawing, influencing the compound’s reactivity and electronic properties, while the chloromethyl group at position 5 provides a site for further functionalization.

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYXZITVWNNMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241357
Record name 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID501241357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-05-9
Record name 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-(chloromethyl)-1-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole typically involves the chloromethylation of 1-methyl-3-nitro-1H-pyrazole. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require an acidic environment and controlled temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

Industrial production of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole may involve continuous flow processes to enhance efficiency and scalability. The use of high-throughput reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used, such as hydroxymethyl derivatives.

    Reduction: The primary product is 5-(aminomethyl)-1-methyl-3-nitro-1H-pyrazole.

    Oxidation: The major product is 5-(carboxymethyl)-1-methyl-3-nitro-1H-pyrazole.

Scientific Research Applications

5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group may also contribute to the compound’s reactivity and biological effects through redox reactions.

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below summarizes key structural differences and similarities between 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole 1-Me, 3-NO₂, 5-CH₂Cl C₅H₆ClN₃O₂ 175.57 Electron-withdrawing nitro group; reactive chloromethyl N/A
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 1-Ph, 3-Me, 4-NO₂, 5-Cl C₁₀H₈ClN₃O₂ 237.64 Phenyl group enhances hydrophobicity
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1-Bn, 3-CF₃, 4-NO₂, 5-Me C₁₄H₁₃F₃N₃O₂ 324.27 Trifluoromethyl enhances metabolic stability
(2E)-3-(5-Chloro-1-methyl-1H-pyrazol-3-yl)prop-2-enal 1-Me, 3-CH₂CH₂CHO, 5-Cl C₇H₇ClN₂O 170.60 Propenal group enables conjugation reactions
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 1-(4-NO₂Ph), 3-CN, 5-NH₂ C₁₀H₇N₅O₂ 241.20 Amino and nitrophenyl enhance bioactivity

Key Observations :

  • Substituent Position : Nitro groups at position 3 (target compound) vs. 4 () alter electronic density and reactivity. Position 3 nitro groups may enhance electrophilic substitution resistance.
  • Functional Groups : The chloromethyl group in the target compound contrasts with trifluoromethyl (), phenyl (), or carbonitrile (), affecting solubility and reactivity.
  • Biological Activity : Compounds with trifluoromethyl () or nitrophenyl () substituents exhibit biological activities (e.g., GLUT1 inhibition, antifungal properties), suggesting the target compound’s nitro and chloromethyl groups could similarly modulate bioactivity .

Biological Activity

5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazole ring with several substituents: a chloromethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological activity, making it an interesting subject for research.

The biological activity of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions.
  • Redox Reactions : The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties .

Biological Activities

Research indicates that 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anticancer Activity : The compound has been explored for its anticancer properties, particularly against various cancer cell lines. Its structural features may enhance its efficacy as an anticancer agent .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialPotential efficacy against various pathogens
AnticancerInvestigated against multiple cancer cell lines
Enzyme InhibitionPossible inhibition of key enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition of bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Anticancer Potential : Another investigation focused on the compound's effects on human cancer cell lines. Results demonstrated that it induced apoptosis in certain cancer types, suggesting a mechanism through which it could be utilized in cancer therapy.

Applications in Drug Development

Given its promising biological activities, 5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole is being explored for various applications:

  • Medicinal Chemistry : It serves as a scaffold for designing new pharmaceuticals targeting microbial infections and cancer.
  • Agrochemicals : The compound's antimicrobial properties make it a candidate for developing new agrochemical products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-methyl-3-nitro-1H-pyrazole
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